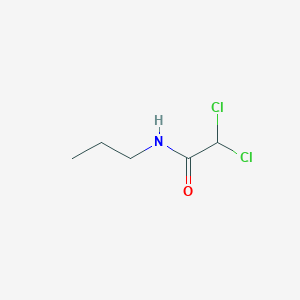
2,2-dichloro-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-N-propylacetamide is an organic compound with the molecular formula C5H9Cl2NO. It is a derivative of acetamide, where two chlorine atoms are attached to the second carbon of the acetamide backbone, and a propyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-propylacetamide typically involves the reaction of 2,2-dichloroacetamide with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,2-Dichloroacetamide+Propylamine→this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and safety measures are implemented to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-N-propylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Hydrolysis: The compound can be hydrolyzed to form 2,2-dichloroacetic acid and propylamine.
Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or other strong bases are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Oxidation and Reduction: Specific oxidizing or reducing agents are required, depending on the desired transformation.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with hydroxide ions would yield 2,2-dichloroacetic acid.
Hydrolysis: The major products are 2,2-dichloroacetic acid and propylamine.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2-Dichloro-N-propylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of various chemicals and materials, serving as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 2,2-dichloro-N-propylacetamide is not well-documented in the literature. its reactivity can be attributed to the presence of the dichloroacetamide moiety, which can undergo various chemical transformations. The molecular targets and pathways involved in its biological activity are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dichloroacetamide: A precursor in the synthesis of 2,2-dichloro-N-propylacetamide.
N-Propylacetamide: Lacks the dichloro substitution, resulting in different chemical properties.
2,2-Dichloro-N-(chloromethyl)-N-propylacetamide: A related compound with an additional chloromethyl group.
Propiedades
Número CAS |
60388-94-5 |
|---|---|
Fórmula molecular |
C5H9Cl2NO |
Peso molecular |
170.03 g/mol |
Nombre IUPAC |
2,2-dichloro-N-propylacetamide |
InChI |
InChI=1S/C5H9Cl2NO/c1-2-3-8-5(9)4(6)7/h4H,2-3H2,1H3,(H,8,9) |
Clave InChI |
HGGMIQPSSPTGAO-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B11023896.png)
![3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide](/img/structure/B11023903.png)
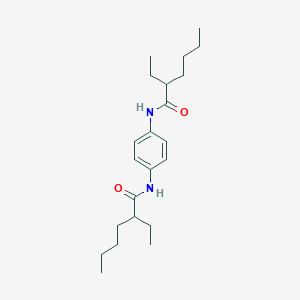
![2,6-Dimethyl-4-[(2,4,6-trimethylphenyl)sulfonyl]morpholine](/img/structure/B11023918.png)
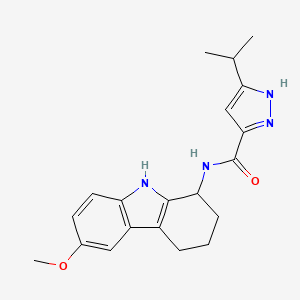
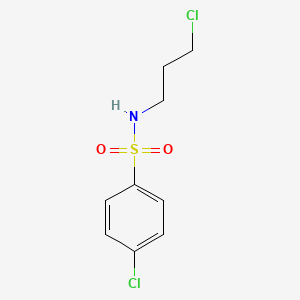
![3-(4-chlorophenyl)-9-methyl-2,5-diphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11023930.png)
![methyl 5-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11023935.png)
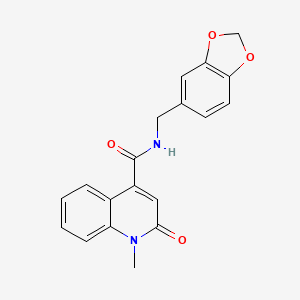
![N-(2,4-dimethoxyphenyl)-2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B11023947.png)
![4-ethyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11023952.png)
![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11023955.png)
![N-{(2S)-1-oxo-1-[(3-phenylpropyl)amino]propan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11023957.png)
![8-iodo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11023971.png)
